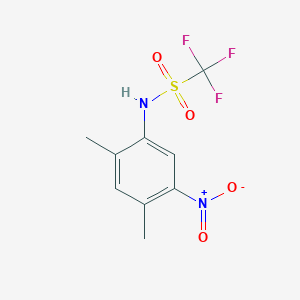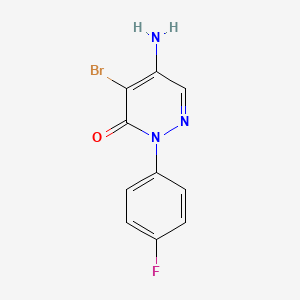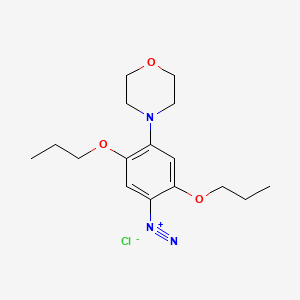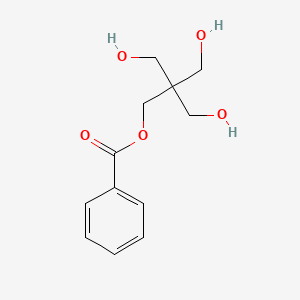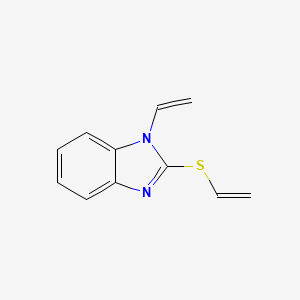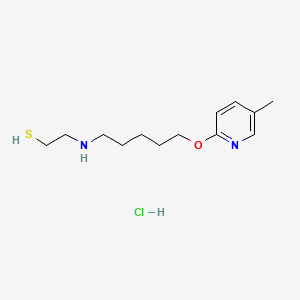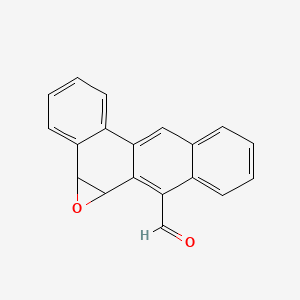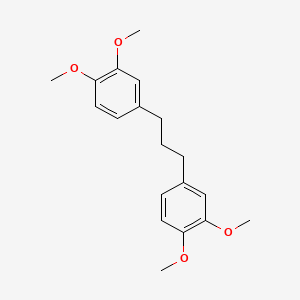
Benzene, 1,1'-(1,3-propanediyl)bis[3,4-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3,4-dimethoxyphenyl)propane is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dimethoxyphenyl)propane can be synthesized through several methods. One common approach involves the use of the Scholl reaction, which employs dichlorodicyanoquinone (DDQ) as an oxidant . Another method involves the Suzuki coupling reaction, where 3,4-dimethoxyphenylboronic acid reacts with 1,2-dibromobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1,3-Bis(3,4-dimethoxyphenyl)propane typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反应分析
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of lignin peroxidase.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-dimethoxybenzaldehyde and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.
Reduction: The corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1,3-Bis(3,4-dimethoxyphenyl)propane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)propane involves its interaction with specific enzymes and molecular targets. For example, lignin peroxidase catalyzes the oxidation of this compound by hydrogen peroxide, leading to the cleavage of C-C bonds and the formation of aldehyde and diol products . The enzyme’s heme cofactor plays a crucial role in this process .
相似化合物的比较
Similar Compounds
- 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
- 1,3-Bis(diphenylphosphino)propane
- 1,3-Bis(4-methoxyphenyl)propane
Uniqueness
1,3-Bis(3,4-dimethoxyphenyl)propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy groups enhance its reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
52247-01-5 |
|---|---|
分子式 |
C19H24O4 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-[3-(3,4-dimethoxyphenyl)propyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H24O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h8-13H,5-7H2,1-4H3 |
InChI 键 |
BTPCENBVHBOHRK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCCC2=CC(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


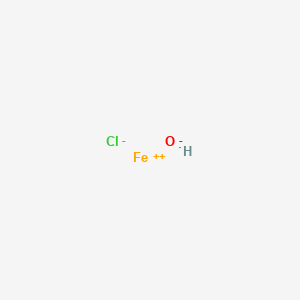
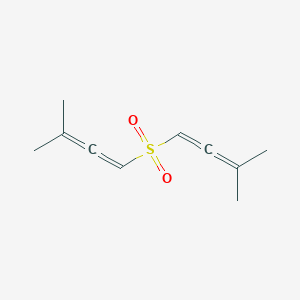
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
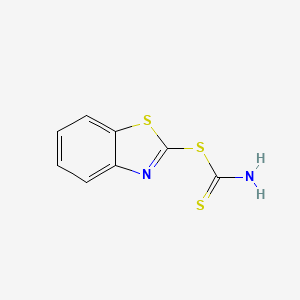
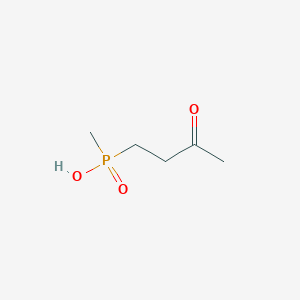
phosphanium bromide](/img/structure/B14654256.png)
